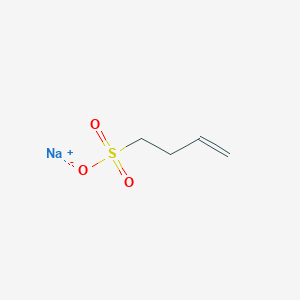

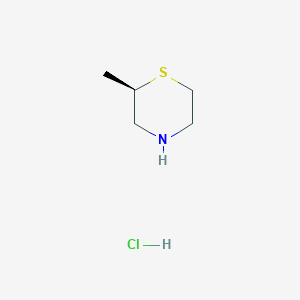

![molecular formula C16H12BrN5O3S B2725621 2-(((3-溴-5,7-二甲基咪唑并[1,2-a]嘧啶-2-基)甲基)硫基)-5-硝基苯并[d]噁唑 CAS No. 328017-22-7](/img/structure/B2725621.png)

2-(((3-溴-5,7-二甲基咪唑并[1,2-a]嘧啶-2-基)甲基)硫基)-5-硝基苯并[d]噁唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

The molecular structure of this compound includes a fused bicyclic 5,6 heterocycle known as imidazopyridine, which is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .Chemical Reactions Analysis

The introduction of fused bicyclic rings such as naphthyl, indole, and benzo[d]oxazole maintained anti-TB activity with a reduction of lipophilicity compared to Q203 (AlogP, 4.3–3.2), but compounds were rapidly metabolized in human and mouse liver microsomes .科学研究应用

合成与生物活性

对结构上与“2-(((3-溴-5,7-二甲基咪唑并[1,2-a]嘧啶-2-基)甲基)硫代)-5-硝基苯并[d]恶唑”相关的化合物的研究对它们的合成和潜在生物活性产生了显著的见解。例如,硝基咪唑类化合物已表现出有希望的抗结核特性,某些衍生物对多药耐药结核病表现出疗效,同时对忽视的热带疾病如恰加斯病具有活性(汤普森等人,2017)。这突出了这些化合物对开发针对传染病的新治疗剂的潜力。

抗菌和抗真菌应用

苯并咪唑衍生物的抗菌和抗真菌活性已得到广泛研究。例如,苯并咪唑席夫碱和硫代氨基脲已显示出良好的抗高血压 α 阻断活性以及低毒性,表明在抗菌治疗和血压管理中具有双重功能应用(阿卜杜勒-瓦哈布等人,2008)。此外,已合成并筛选了含有三唑、噻二唑、恶二唑和吗啉环的新型苯并咪唑衍生物,以了解其 α-葡萄糖苷酶抑制、抗菌和抗氧化活性,进一步表明了这些化合物的多功能生物活性(Menteşe 等人,2015)。

未来方向

The compound’s imidazo[1,2-a]pyridine structure has been recognized for its wide range of applications in medicinal chemistry, particularly in the development of new TB drugs . This suggests potential future directions in drug discovery research, particularly in the fight against multidrug-resistant and extensively drug-resistant TB .

作用机制

Target of Action

The compound “2-(((3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]oxazole” belongs to the class of imidazo[1,2-a]pyridine analogues . These compounds have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Biochemical Pathways

Imidazo[1,2-a]pyridine analogues are known to affect various pathways related to the growth and survival of tb bacteria .

Result of Action

Imidazo[1,2-a]pyridine analogues have been shown to reduce bacterial load in tb models .

属性

IUPAC Name |

2-[(3-bromo-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methylsulfanyl]-5-nitro-1,3-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrN5O3S/c1-8-5-9(2)21-14(17)12(19-15(21)18-8)7-26-16-20-11-6-10(22(23)24)3-4-13(11)25-16/h3-6H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLGRRKPPBAUEOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=NC(=C(N12)Br)CSC3=NC4=C(O3)C=CC(=C4)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[1-(3-Methoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2725539.png)

![1-(4-bromophenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2725542.png)

![2-[(2-Phenylphenyl)methyl]piperidine;hydrochloride](/img/structure/B2725545.png)

![6-benzyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2725551.png)

![Methyl 5-[[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]methyl]furan-2-carboxylate](/img/structure/B2725556.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(2,5-dimethylphenyl)amino]acetamide](/img/structure/B2725560.png)